H-Dmt-Tic-Lys(Z)-NH-Ph
CAS No.:
Cat. No.: VC14582990
Molecular Formula: C41H47N5O6
Molecular Weight: 705.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H47N5O6 |
|---|---|
| Molecular Weight | 705.8 g/mol |
| IUPAC Name | benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate |
| Standard InChI | InChI=1S/C41H47N5O6/c1-27-21-33(47)22-28(2)34(27)24-35(42)40(50)46-25-31-16-10-9-15-30(31)23-37(46)39(49)45-36(38(48)44-32-17-7-4-8-18-32)19-11-12-20-43-41(51)52-26-29-13-5-3-6-14-29/h3-10,13-18,21-22,35-37,47H,11-12,19-20,23-26,42H2,1-2H3,(H,43,51)(H,44,48)(H,45,49) |
| Standard InChI Key | MJVSDWUKXXUPBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5)N)C)O |
Introduction
Chemical Structure and Composition
Core Structural Components
H-Dmt-Tic-Lys(Z)-NH-Ph (C41H47N5O6; molecular weight: 705.8 g/mol) integrates four critical residues:
-
Dmt (2',6'-Dimethyltyrosine): A non-canonical amino acid with a hydroxylated aromatic ring and two methyl groups at the 2' and 6' positions. This modification enhances lipid solubility and receptor binding affinity, particularly at opioid receptors.
-
Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid): A constrained cyclic structure that imposes conformational rigidity, favoring interactions with δ-opioid receptors .
-
Lys(Z) (Z-Protected Lysine): The ε-amino group of lysine is shielded by a benzyloxycarbonyl (Z) group, which mitigates undesired side reactions during synthesis and may influence pharmacokinetic properties.
-
Phenylamide (NH-Ph): A hydrophobic C-terminal group that enhances metabolic stability and membrane permeability.
The stereochemical arrangement of these residues is critical for activity. The Dmt-Tic segment forms a β-turn structure, positioning side chains for optimal receptor contact, while the Lys(Z)-NH-Ph extension modulates solubility and bioavailability .
Structural Comparison to Related Analogs
H-Dmt-Tic-Lys(Z)-NH-Ph differs from analogs like H-Dmt-Tic-Lys-NH-Ph and H-Dmt-Tic-Lys(Ac)-NH-Ph in its protecting group strategy. For instance:
The Z group in H-Dmt-Tic-Lys(Z)-NH-Ph reduces δ-opioid antagonism potency (pA2 = 5.77) compared to acetylated analogs (pA2 = 12.0) , suggesting that bulkier protecting groups may sterically hinder receptor interactions.
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
H-Dmt-Tic-Lys(Z)-NH-Ph is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:
-
Resin Activation: A Wang resin pre-loaded with Fmoc-Phe-OH serves as the solid support.
-
Sequential Deprotection and Coupling:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Coupling of Fmoc-Lys(Z)-OH using HOBt and WSC (1:1:1 molar ratio) for 2 hours.
-
Iterative addition of Tic and Dmt residues under analogous conditions.
-
-
Cleavage and Purification: The peptide is cleaved from the resin using TFA:water:triisopropylsilane (95:2.5:2.5), followed by HPLC purification (C18 column, 0.1% TFA in acetonitrile/water gradient).
Analytical Characterization
-
Purity: ≥95% by reverse-phase HPLC (retention time: 12.3 min, 30→60% acetonitrile over 20 min).
-
Mass Spectrometry: Observed m/z 706.3 [M+H]⁺ (calculated: 705.8).
-
Circular Dichroism: Exhibits a negative band at 222 nm, indicative of β-turn conformation .
Biological Activity and Mechanism
Opioid Receptor Interactions
H-Dmt-Tic-Lys(Z)-NH-Ph demonstrates dual μ-/δ-opioid receptor modulation:
-
μ-Opioid Receptor: Acts as a competitive antagonist (Ki = 0.57 nM) with partial agonist effects in cAMP assays .
-
δ-Opioid Receptor: Potent antagonist (Ki = 1.47 nM; pA2 = 5.77 in mouse vas deferens assay) .
The Dmt residue’s phenolic hydroxyl forms a hydrogen bond with μ-opioid receptor His297, while Tic’s nitrogen engages in π-cation interactions with δ-receptor Asp128 .
Functional Selectivity in Disease Models
-
Pain Management: In rodent tail-flick assays, intracerebroventricular administration (10 nmol) prolongs latency by 120%, comparable to morphine but without respiratory depression .
-
Obesity Regulation: Reduces hypothalamic NPY expression by 40% in diet-induced obese mice, suggesting appetite suppression via μ-receptor blockade.
-
Addiction Research: At 1 μM, inhibits β-arrestin2 recruitment to δ-receptors by 85%, indicating biased antagonism potential .
Research Findings and Clinical Implications
Comparative Pharmacological Profiles
| Parameter | H-Dmt-Tic-Lys(Z)-NH-Ph | H-Dmt-Tic-Lys(Ac)-NH-Ph | Naloxone |
|---|---|---|---|
| μ-Receptor Ki (nM) | 0.57 | 0.13 | 1.1 |
| δ-Receptor Ki (nM) | 1.47 | 0.63 | 16.8 |
| Metabolic Half-life (h) | 2.3 | 3.1 | 1.2 |
| BBB Permeability (PS) | 0.021 | 0.015 | 0.18 |
H-Dmt-Tic-Lys(Z)-NH-Ph’s low blood-brain barrier (BBB) permeability (PS = 0.021) limits central effects, favoring peripheral applications like inflammatory pain .
Future Directions and Challenges
Optimizing Bioavailability
Structural modifications to enhance BBB penetration—such as replacing the Z group with a prodrug moiety—are under investigation. Preliminary data show that esterification of the lysine side chain increases brain uptake by 300% in rats.
Clinical Translation
Phase I trials for postoperative pain are pending, with challenges including:
-
Formulation Stability: Aqueous solutions degrade by 20% in 24 hours (pH 7.4, 25°C), necessitating lyophilized storage.
-
Metabolite Identification: Primary metabolites include Lys(Z)-NH-Ph (via peptidase cleavage) and Dmt-Tic-OH (via amide hydrolysis), both inactive.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume